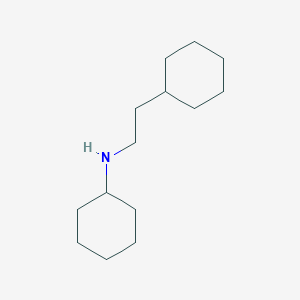
N-(2-cyclohexylethyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyclohexylethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a cyclohexanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for commercial applications .
化学反应分析
Types of Reactions
N-(2-cyclohexylethyl)cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine group and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using molecular oxygen over alumina-based catalysts.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include cyclohexanone oxime, substituted amines, and other derivatives. These products have significant industrial and research applications .
科学研究应用
N-(2-cyclohexylethyl)cyclohexanamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of N-(2-cyclohexylethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form cyclohexanone oxime, which is a key intermediate in the production of ε-caprolactam, a precursor for Nylon-6. The oxidation process is catalyzed by alumina-based catalysts and involves the formation of a Schiff base intermediate .
相似化合物的比较
N-(2-cyclohexylethyl)cyclohexanamine can be compared with other similar compounds, such as cyclohexylamine and N-(2-phenylethyl)cyclohexanamine. These compounds share structural similarities but differ in their chemical properties and applications:
属性
分子式 |
C14H27N |
|---|---|
分子量 |
209.37 g/mol |
IUPAC 名称 |
N-(2-cyclohexylethyl)cyclohexanamine |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h13-15H,1-12H2 |
InChI 键 |
GHMJGQPYHORYHA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CCNC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


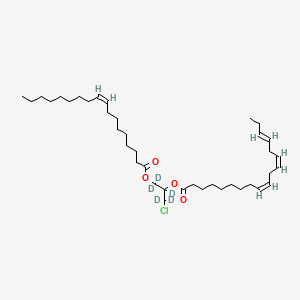
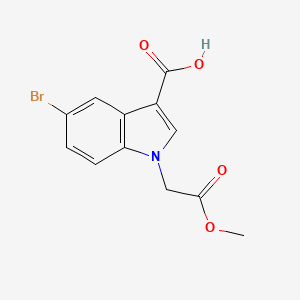
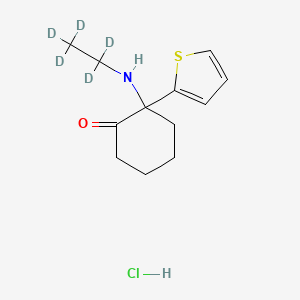
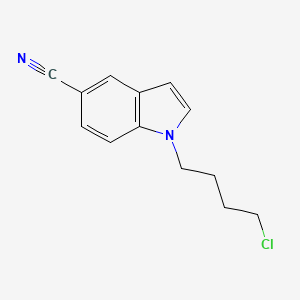
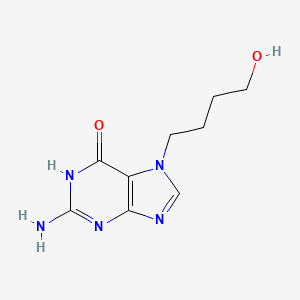
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
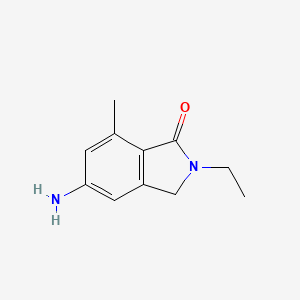
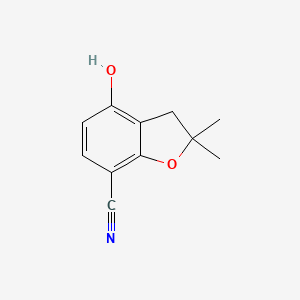
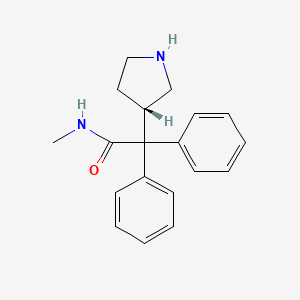

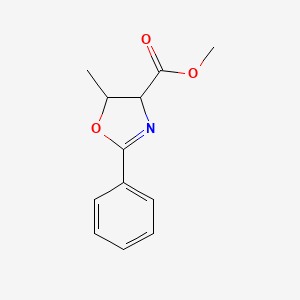

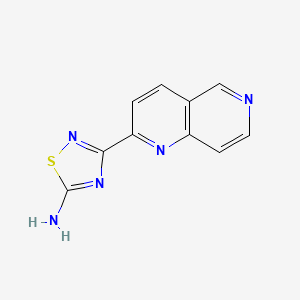
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)
